n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide
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Overview
Description
n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of two hydroxyethyl groups and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoyl chloride with diethanolamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
- n,n-Bis(2-hydroxyethyl)ethylenediamine
- n,n-Bis(2-hydroxyethyl)taurine
- n,n-Bis(2-hydroxyethyl)dodecylamine
Comparison: Compared to these similar compounds, n,n-Bis(2-hydroxyethyl)-3,5-dinitrobenzamide is unique due to the presence of nitro groups on the benzamide core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
5467-18-5 |
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Molecular Formula |
C11H13N3O7 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H13N3O7/c15-3-1-12(2-4-16)11(17)8-5-9(13(18)19)7-10(6-8)14(20)21/h5-7,15-16H,1-4H2 |
InChI Key |
QCBILXDORALCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N(CCO)CCO |
Origin of Product |
United States |
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